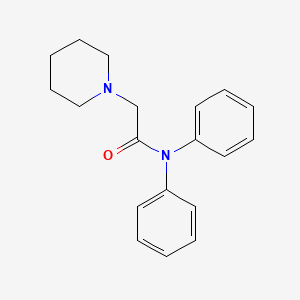![molecular formula C11H12N4O6 B14723589 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 6098-56-2](/img/structure/B14723589.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate ester. One common method includes the reaction of (2,4-dinitrophenyl)hydrazine with methyl acetoacetate in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Diamino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]acetate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]propanoate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]butanoate
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazinylidene linkage and the presence of a butanoate ester. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
6098-56-2 |
|---|---|
Fórmula molecular |
C11H12N4O6 |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-8(11(16)21-2)12-13-9-5-4-7(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
Clave InChI |
GAQGCORLPAKLTH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



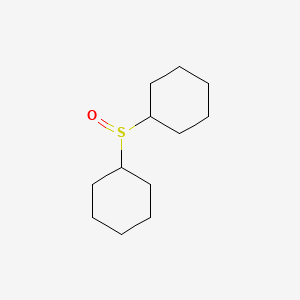


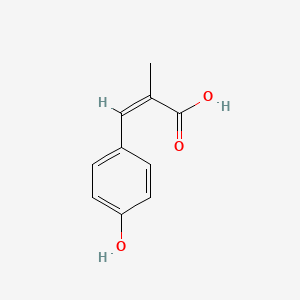

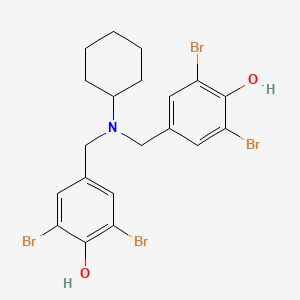
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

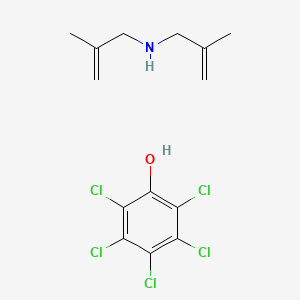
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

